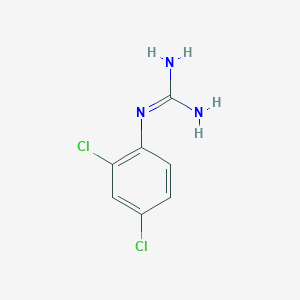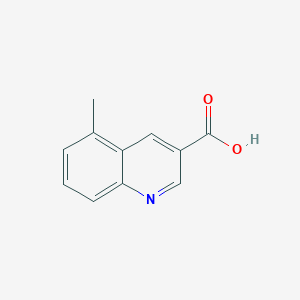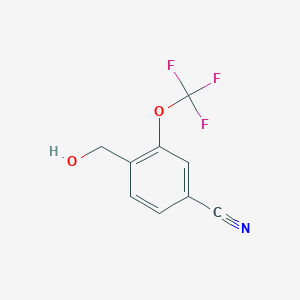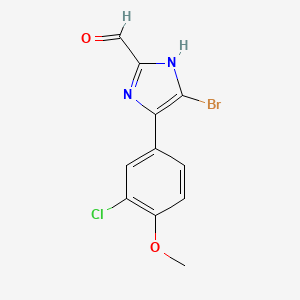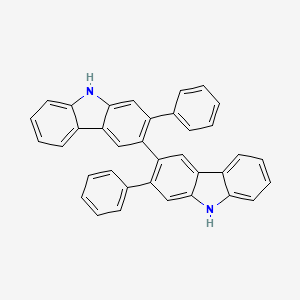
2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C36H24N2. It is characterized by its white or pale yellow crystalline solid appearance and is soluble in solvents such as benzene, ethanol, and chloroform . This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
The synthesis of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole can be achieved through several methods:
Análisis De Reacciones Químicas
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Synthesis Catalyst: It serves as a catalyst in organic synthesis reactions, such as decarboxylation and aldehyde reactions.
Optoelectronic Materials: Due to its excellent photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaic devices, and organic photodetectors.
Photochemical Luminescent Agent: It is widely used in the field of fluorescence, luminescence, and blue light applications, particularly in organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole involves its ability to act as an electron-rich host material. The dimerization of carbazoles and the blocking of the 3 and 3’ positions reduce host-host aggregation, leading to excimer formation . This property is particularly useful in the development of phosphorescent organic light-emitting diodes (PHOLEDs) .
Comparación Con Compuestos Similares
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole can be compared with other similar compounds such as:
- 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole-6-carbonitrile
- Spiro-Pye, 2,7-Di-pyrenyl-9,9-spiro-bifluorene
- 1,3,5-Tri(1-naphthyl)benzene
- 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
These compounds share similar structural features but differ in their specific applications and properties, highlighting the unique characteristics of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole in terms of its photophysical properties and applications in optoelectronics.
Propiedades
Fórmula molecular |
C36H24N2 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
2-phenyl-3-(2-phenyl-9H-carbazol-3-yl)-9H-carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-11-23(12-4-1)27-21-35-31(25-15-7-9-17-33(25)37-35)19-29(27)30-20-32-26-16-8-10-18-34(26)38-36(32)22-28(30)24-13-5-2-6-14-24/h1-22,37-38H |
Clave InChI |
NHXXSZFFFKIYFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4NC3=C2)C5=C(C=C6C(=C5)C7=CC=CC=C7N6)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


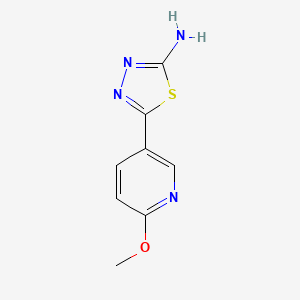
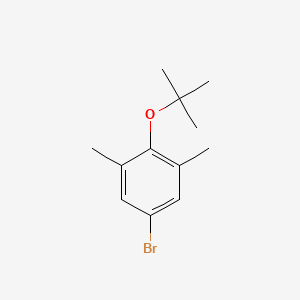
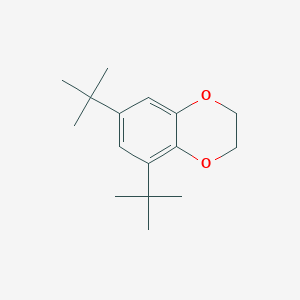
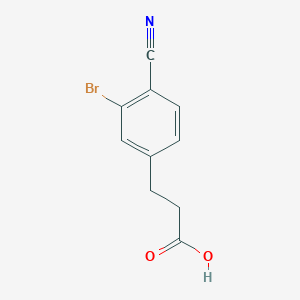
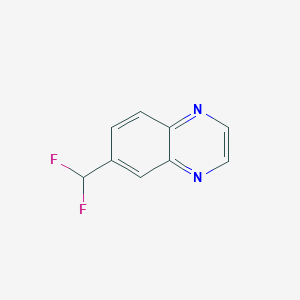

![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)

![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
